Cas no 886-66-8 (1,4-Diphenylbutadiyne)

1,4-Diphenylbutadiyne structure
1,4-Diphenylbutadiyne structure
Produktname:1,4-Diphenylbutadiyne
CAS-Nr.:886-66-8
MF:C16H10
MW:202.250604152679
MDL:MFCD00004787
CID:83181
PubChem ID:24849914

1,4-Diphenylbutadiyne Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,4-Diphenylbutadiyne
    • 1,4-Diphenylbutadiyne, (1,4-Diphenyldiacetylene)
    • (4-phenylbuta-1,3-diynyl)benzene
    • 1,4-Diphenyldiacetylene
    • 4-phenylbuta-1,3-diynylbenzene
    • Diphenyl-1,3-butadiyne
    • Diphenylbutadiyne
    • Diphenyldiacetylene
    • NSC 529170
    • Butadiyne, diphenyl-
    • 1,4-Diphenyl-1,3-butadiyne
    • Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
    • 1,4-diphenylbuta-1,3-diyne
    • 1,1'-buta-1,3-diyne-1,4-diyldibenzene
    • (4-Phenyl-1,3-butadiynyl)benzene
    • 84WV7G15RN
    • 1,1'-(1,3-Butadiyne-1,4-diyl)bisbenzene
    • HMQFJYLWNWIYKQ-UHFFFAOYSA-N
    • Diphenylbiacetylene
    • 1,1′-(1,3-Butadiyne-1,4-diyl)bis[benzene] (ACI)
    • Butadiyne, diphenyl- (6CI, 7CI, 8CI)
    • (4-Phenylbuta-1,3-diyn-1-yl)benzene
    • 1,1′-Buta-1,3-diyne-1,4-diyldibenzene
    • EINECS 212-953-1
    • (4-Phenyl-1,3-butadiynyl)benzene #
    • 1,4-DPB
    • 1,1'(1,3Butadiyne1,4diyl)bisbenzene
    • 1,4-Diphenylbut-1,3-diyne
    • Benzene, 1,1'(1,3butadiyne1,4diyl)bis
    • Q27122665
    • DTXCID9048641
    • AKOS004905441
    • UNII-84WV7G15RN
    • phenylethynylphenylacetylene
    • Butadiyne, diphenyl-(8CI)
    • NSC529170
    • CS-W015501
    • STK365616
    • D70461
    • Butadiyne, diphenyl
    • NS00042715
    • CHEBI:51588
    • SY048496
    • 1,4-di-phenylbutadiyne
    • DTXSID8061264
    • MFCD00004787
    • 886-66-8
    • 1,4-Diphenylbutadiyne, 99%
    • Butadiyne, diphenyl (8CI)
    • Diphenyl1,3butadiyne
    • NSC-529170
    • Benzene,1'-(1,3-butadiyne-1,4-diyl)bis-
    • D2789
    • AS-58711
    • 1,4Diphenyl1,3butadiyne
    • MDL: MFCD00004787
    • Inchi: 1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H
    • InChI-Schlüssel: HMQFJYLWNWIYKQ-UHFFFAOYSA-N
    • Lächelt: C(#CC1C=CC=CC=1)C#CC1C=CC=CC=1
    • BRN: 1910105

Berechnete Eigenschaften

  • Genaue Masse: 202.07800
  • Monoisotopenmasse: 202.078
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 289
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes kristallines Pulver
  • Dichte: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 86.0 to 89.0 deg-C
  • Siedepunkt: 210°C/3mmHg(lit.)
  • Flammpunkt: 150.5°C
  • Brechungsindex: 1.5000 (estimate)
  • Löslichkeit: Insuluble (5.5E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.08980
  • Löslichkeit: Löslich in Ethanol \ Aceton, fast unlöslich in Wasser

1,4-Diphenylbutadiyne Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S24/25
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38

1,4-Diphenylbutadiyne Zolldaten

  • HS-CODE:2902909090
  • Zolldaten:

    China Zollkodex:

    2902909090

    Übersicht:

    29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten

    Zusammenfassung:

    29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

1,4-Diphenylbutadiyne Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A513377-25g
1,4-Diphenylbutadiyne
886-66-8 98%
25g
$57.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045684-25g
1,4-Diphenylbuta-1,3-diyne
886-66-8 98%
25g
¥413.00 2024-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2789-5G
1,4-Diphenylbutadiyne
886-66-8 >98.0%(GC)
5g
¥390.00 2024-04-15
Chemenu
CM343903-25g
1,4-Diphenylbuta-1,3-diyne
886-66-8 95%+
25g
$858 2022-06-09
Key Organics Ltd
AS-58711-5G
(4-phenylbuta-1,3-diyn-1-yl)benzene
886-66-8 >97%
5g
£153.00 2025-02-08
Key Organics Ltd
AS-58711-1MG
(4-phenylbuta-1,3-diyn-1-yl)benzene
886-66-8 >97%
1mg
£28.00 2025-02-08
Key Organics Ltd
AS-58711-5MG
(4-phenylbuta-1,3-diyn-1-yl)benzene
886-66-8 >97%
5mg
£35.00 2025-02-08
eNovation Chemicals LLC
D631469-25g
1,4-Diphenylbutadiyne
886-66-8 97%
25g
$400 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045684-5g
1,4-Diphenylbuta-1,3-diyne
886-66-8 98%
5g
¥101.00 2024-04-26
BAI LING WEI Technology Co., Ltd.
143546-25G
1,4-Diphenylbutadiyne, 98%
886-66-8 98%
25G
¥ 2707 2022-04-25

1,4-Diphenylbutadiyne Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Catalysts: 18-Crown-6 ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene
Referenz
Synthesis of unsymmetric diynes by palladium and cesium fluoride catalyzed coupling of terminal bromoalkynes with alkynylstannane
Abele, Edgars; Rubina, Kira; Fleisher, Mendel; Popelis, Juris; Arsenyan, Pavel; et al, Applied Organometallic Chemistry, 2002, 16(3), 141-147

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Gold, [docosahydrododecakis[tris(4-fluorophenyl)phosphine-κP]tetracosacopper]-, … (doped with activated carbon) Solvents: Isopropanol ;  10 h, 30 °C
Referenz
Highly Efficient Conversion of Homocoupling and Heterocoupling of Terminal Alkynes Catalyzed by AuCu24/AC-200
Sun, Ningning; Yun, Yapei; Li, Kaikai; Ni, Xin; Qin, Yao; et al, European Journal of Inorganic Chemistry, 2023, 26(23),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuOx) (nitrogen doped) Solvents: Acetonitrile ;  3 h, 80 °C
Referenz
Revealing efficient catalytic performance of N-CuOx for aerobic oxidative coupling of aliphatic alkynes: A Langmuir-Hinshelwood reaction mechanism
Tang, Jun; Jiao, Bowen; Chen, Wei; Ruan, Fei; Li, Fengfeng; et al, Nano Research, 2022, 15(7), 6076-6083

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Salicylaldehyde ,  (3-Aminopropyl)triethoxysilane ,  Copper Solvents: Acetonitrile ;  3 h, rt
Referenz
A highly efficient and recyclable silica supported organic-inorganic hybrid copper catalyst: Preparation, characterization and catalytic application in oxidative homocoupling of terminal alkynes
Sharma, R. K.; Mishra, Mallika; Sharma, Shivani, International Journal of Chemistry (Mumbai, 2015, 4(1), 49-64

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: (3-Aminopropyl)triethoxysilane ,  Iron oxide (Fe3O4) (silica-coated, aminosilane modified, copper comples) ,  Silica ,  Cuprous iodide (complexes with silica-coated, aminosilane modified iron oxide) Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Referenz
Immobilized Cu complex on modified Fe3O4 nanoparticles as a magnetically separable catalyst for the oxidative homocoupling of terminal alkynes
Farzaneh, Faezeh; Shafie, Zahra; Rashtizadeh, Elnaz; Ghandi, Mehdi, Reaction Kinetics, 2013, 110(1), 119-129

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Catalysts: Stereoisomer of [μ-[2,7-bis(3,5-diphenyl-1H-pyrazol-1-yl-κN2)-1,8-naphthyridine-… Solvents: Toluene ;  8 h, 1 atm, 35 °C
Referenz
Dinickel(II) complexes: Preparation and catalytic activity
Cheng, Ting-Peng; Liao, Bei-Sih; Liu, Yi-Hung; Peng, Shie-Ming; Liu, Shiuh-Tzung, Dalton Transactions, 2012, 41(12), 3468-3473

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  > 1 min, 100 °C
Referenz
η5-Cyclopentadienyl-η3-1-phenylallylpalladium, an Unusually Effective Catalyst Precursor for Copper-Free and Copper-Assisted Sonogashira Cross-Coupling Reactions Catalyzed by Bis-phosphine Palladium(0) Compounds: The Role of Bis-acetylide Intermediates in the Reduction of a Palladium(II) Catalyst Precursor to a Palladium(0) Catalyst
Jaksic, Bryan E.; Jiang, Jingsi; Fraser, Andrew W.; Baird, Michael C., Organometallics, 2013, 32(15), 4192-4198

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Propionyl chloride (copper complex functionalized through amine giving (Si-Cu)) ,  2892565-17-0 (functionalized silica get with propionyl chloride) Solvents: Water ;  6 h, 70 °C
Referenz
Green carbon-carbon homocoupling of terminal alkynes by a silica supported Cu(II)-hydrazone coordination compound
Heydari, Neda; Bikas, Rahman; Siczek, Milosz; Lis, Tadeusz, Dalton Transactions, 2023, 52(2), 421-433

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cupric chloride
Referenz
Photocatalytic Oxidation of Benzyl Alcohol by Homogeneous CuCl2/Solvent: A Model System to Explore the Role of Molecular Oxygen
Meng, Chao; Yang, Kai; Fu, Xianzhi; Yuan, Rusheng, ACS Catalysis, 2015, 5(6), 3760-3766

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Chloroacetic acid Solvents: Benzene ;  overnight, 80 °C
Referenz
Reverse Engineering of Conjugated Microporous Polymers: Defect Structures of Tetrakis(4-ethynylphenyl)stannane Networks
Uptmoor, Andrea C.; Freudenberg, Jan; Schwaebel, S. Thimon; Paulus, Fabian; Rominger, Frank; et al, Angewandte Chemie, 2015, 54(49), 14673-14676

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2920105-41-3 Solvents: Tetrahydrofuran ;  2 h, rt
Referenz
The role of a redox-active non-innocent ligand in additive-free C-C Glaser-Hay and Suzuki coupling reactions by an o-aminophenol palladium(II) complex
Pakpour, Fatemeh; Safaei, Elham; Azami, S. Mohammad; Wojtczak, Andrzej; Kaldunska, Karolina, RSC Advances, 2023, 13(5), 3278-3289

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Piperidine ,  Oxygen Catalysts: 1626344-93-1 Solvents: Methanol ;  4 h, 25 °C
Referenz
{Cu2+-Co3+-Cu2+} and {Cu2+-Fe3+-Cu2+} Heterobimetallic Complexes and Their Catalytic Properties
Srivastava, Sumit; Ali, Afsar; Tyagi, Adish; Gupta, Rajeev, European Journal of Inorganic Chemistry, 2014, 2014(12), 2113-2123

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 2-Iodobenzoic acid ,  Diethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Ethanol ;  rt
Referenz
Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes
Levashov, Andrey S.; Buryi, Dmitrii S.; Goncharova, Olga V.; Konshin, Valeriy V.; Dotsenko, Victor V.; et al, New Journal of Chemistry, 2017, 41(8), 2910-2918

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate ,  Selectfluor Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ,  Water ;  4 h, rt
Referenz
Gold-Catalyzed Cascade Cyclization-Oxidative Alkynylation of Allenoates
Hopkinson, Matthew N.; Ross, Jonathan E.; Giuffredi, Guy T.; Gee, Antony D.; Gouverneur, Veronique, Organic Letters, 2010, 12(21), 4904-4907

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Palladium, [1,3-dihydro-1,3-bis[(1R)-1-phenylethyl]-2H-imidazol-2-ylidene]diiodo…
Referenz
Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines
Herrmann, W. A.; Bohm, V. P. W.; Gstottmayr, C. W. K.; Grosche, M.; Reisinger, C.-P.; et al, Journal of Organometallic Chemistry, 2001, 617, 617-618

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 2412685-45-9 Solvents: Tetrahydrofuran ;  2.5 h, rt
Referenz
Tuning of the redox potential and catalytic activity of a new Cu(II) complex by o-iminobenzosemiquinone as an electron-reservoir ligand
Nasibipour, Mina; Safaei, Elham; Wrzeszcz, Grzegorz; Wojtczak, Andrzej, New Journal of Chemistry, 2020, 44(11), 4426-4439

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 2023003-85-0 (immobilized on silica coated iron oxide nanoparticles) Solvents: Benzonitrile ;  60 min, 100 °C
Referenz
A new Cu Schiff base complex with histidine and glutaraldehyde immobilized on modified iron oxide nanoparticles as a recyclable catalyst for the oxidative homocoupling of terminal alkynes
Farzaneh, Faezeh; Rashtizadeh, Elnaz, Journal of the Iranian Chemical Society, 2016, 13(6), 1145-1154

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Triethylamine ,  Carbon monoxide Catalysts: Cupric chloride ,  Palladium chloride Solvents: Carbon dioxide ;  2 d, 7.5 MPa, 40 °C; 40 °C → -30 °C
Referenz
Palladium-catalyzed carbonylation of acetylenes in supercritical carbon dioxide
Xie, Ye-Xiang; Li, Jin-Heng; Yin, Du-Lin; Jiang, Huan-Feng, Youji Huaxue, 2004, 24(2), 169-172

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Carbon nitride (C3N4) Solvents: Dimethylformamide ;  12 h, 100 °C
Referenz
Synergistic effect of bimetallic PdAu nanocrystals on oxidative alkyne homocoupling
Chen, Zheng; Shen, Rongan; Chen, Chen; Li, Jinpeng; Li, Yadong, Chemical Communications (Cambridge, 2018, 54(93), 13155-13158

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Magnetite (Fe3O4) (copper impregnated) ,  Nickel monoxide ,  Copper oxide (CuO) (magnetite impregnated) Solvents: Dimethylformamide ;  2 d, 130 °C
Referenz
Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes
Perez, Juana M.; Cano, Rafael; Yus, Miguel; Ramon, Diego J., Synthesis, 2013, 45(10), 1373-1379

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Cuprous iodide Catalysts: Iron oxide (Fe3O4) ,  Palladium Solvents: Dimethylacetamide ;  6 h, 166 °C
Referenz
Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals
Kwon, Jungmin; Chung, Jooyoung; Byun, Sangmoon; Kim, B. Moon, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt; 3.5 h, reflux
Referenz
Cu(OAc)2·H2O-promoted tandem β-alkynyl elimination of α- or β-hydroxy propargylic alcohols and homocoupling of the resulting alkynyl species
Xu, Xiangsheng; et al, Journal of Chemical Research, 2013, 37(9), 546-549

1,4-Diphenylbutadiyne Raw materials

1,4-Diphenylbutadiyne Preparation Products

1,4-Diphenylbutadiyne Verwandte Literatur

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:886-66-8)1,4-Diphenylbutadiyne
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